molecular formula C8H18ClN B13426526 3-(2-Methylbutyl)azetidine hydrochloride

3-(2-Methylbutyl)azetidine hydrochloride

Cat. No.: B13426526
M. Wt: 163.69 g/mol
InChI Key: KPBBFHGKEFQNFN-UHFFFAOYSA-N
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Description

3-(2-Methylbutyl)azetidine hydrochloride is a small-molecule azetidine derivative featuring a branched 2-methylbutyl substituent at the 3-position of the azetidine ring, with a hydrochloride counterion enhancing its solubility. Azetidines (4-membered nitrogen-containing heterocycles) are increasingly explored in medicinal chemistry due to their conformational rigidity, which improves target selectivity and metabolic stability compared to larger cyclic amines like piperidines .

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

3-(2-methylbutyl)azetidine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-3-7(2)4-8-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H

InChI Key

KPBBFHGKEFQNFN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1CNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines typically involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . These methods provide efficient routes to azetidines with various substituents.

Industrial Production Methods

Industrial production of azetidines often employs scalable methods such as the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbutyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-(2-Methylbutyl)azetidine hydrochloride is a chemical compound belonging to the azetidine family, characterized by a four-membered, nitrogen-containing heterocycle. The presence of a 2-methylbutyl substituent on the azetidine ring gives it unique properties that make it potentially useful in medicinal chemistry.

Reactivity

The reactivity of 3-(2-Methylbutyl)azetidine hydrochloride can be characterized by chemical transformations typical of azetidine derivatives.

Biological Targets

Studies on the interactions of 3-(2-Methylbutyl)azetidine hydrochloride with biological targets are essential for understanding its pharmacological potential. These studies often focus on various aspects.

Uniqueness Compared to Similar Compounds

Compound NameStructure TypeKey Features
1-AcetylazetidineAzetidineContains an acetyl group; studied for anti-inflammatory properties.
3-HydroxyazetidineHydroxy-substituted azetidineExhibits different reactivity due to hydroxyl group; explored for neuroprotective effects.
3-MethylazetidineMethyl-substituted azetidineShows variations in biological activity; used in synthesis of other compounds.
4-MethylazetidineMethyl-substituted azetidineSimilar structure but different position of methyl group; potential for different pharmacological profiles.
3-(2-Methylbutyl)azetidine HydrochlorideN/AUnique structure.

Mechanism of Action

The mechanism of action of 3-(2-Methylbutyl)azetidine hydrochloride involves its interaction with specific molecular targets. For instance, in neuroprotective applications, it modulates oxidative stress and inflammation pathways by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This modulation helps protect cells from damage and supports cellular health.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Physicochemical Properties

The substituent at the 3-position of the azetidine ring significantly influences molecular properties and bioactivity. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
3-(2-Methylbutyl)azetidine hydrochloride 2-Methylbutyl C₈H₁₈ClN 163.45 High lipophilicity (predicted)
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl Naphthalene, propoxymethyl C₂₀H₂₄ClNO 337.87 LogP ≈ 3.5; neuroprotective
3-(Methoxymethyl)azetidine hydrochloride Methoxymethyl C₄H₁₀ClNO 123.58 Polar; synthetic intermediate
3-(2-Cyclopropylethyl)azetidine HCl Cyclopropylethyl C₈H₁₆ClN 161.67 Moderate lipophilicity; lab reagent
3-Methylazetidine hydrochloride Methyl C₄H₁₀ClN 107.58 Low molecular weight; CNS screening

Key Observations :

  • Lipophilicity : Bulky substituents (e.g., naphthalene, 2-methylbutyl) increase LogP, favoring membrane permeability.
  • Synthetic Utility : Smaller groups (methoxymethyl, methyl) are used as building blocks for complex molecules .

Pharmacological Activities

Neuroprotection and Anti-Inflammatory Effects
  • 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl :
    • Attenuates NLRP3 inflammasome activation in microglial cells (IC₅₀ ≈ 10 μM) .
    • Reduces MPP⁺-induced mitochondrial dysfunction in SH-SY5Y cells by scavenging ROS and restoring ATP levels .
  • 3-Methylazetidine HCl : Used in lead optimization for CNS-targeted libraries but lacks specific activity data .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Methylbutyl)azetidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution of azetidine precursors with 2-methylbutyl halides or ring-closing strategies using ketone intermediates. Key variables include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–60°C to prevent side reactions), and catalyst selection (e.g., palladium for cross-coupling). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 3-(2-Methylbutyl)azetidine hydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positioning and ring saturation, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>98% as per industry standards). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peaks), and X-ray crystallography resolves stereochemical configurations in crystalline forms .

Advanced Research Questions

Q. How can researchers identify biological targets and mechanisms of action for 3-(2-Methylbutyl)azetidine hydrochloride?

  • Methodological Answer : Use in vitro assays (e.g., receptor-binding studies with radiolabeled ligands) to screen for affinity toward GPCRs or ion channels. Computational approaches like molecular docking (AutoDock Vina) predict binding pockets, while CRISPR-based gene knockout models validate target relevance. For neuroactive compounds, electrophysiology (patch-clamp) assesses ion channel modulation .

Q. What strategies optimize the compound's bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically modify substituents (e.g., replacing 2-methylbutyl with fluorinated alkyl chains) and evaluate changes in potency via IC50 assays. Compare analogs (e.g., 3-(4-fluorophenoxy)azetidine) to isolate electronic vs. steric effects. QSAR models (e.g., CoMFA) correlate structural descriptors with activity trends .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be reconciled?

  • Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability. Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate results. Meta-analyses of published data can identify confounding factors, such as solvent effects (DMSO concentration) .

Q. What are the best practices for ensuring compound stability during long-term storage and experimental use?

  • Methodological Answer : Store lyophilized powder at –20°C under inert atmosphere (argon) to prevent hydrolysis. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles. Monitor degradation via periodic LC-MS analysis. Refer to Safety Data Sheets (SDS) for handling guidelines (e.g., PPE requirements) .

Q. How do researchers assess toxicity discrepancies between in vitro and in vivo models for this compound?

  • Methodological Answer : Perform cytotoxicity screens (MTT assay) on hepatocyte lines (e.g., HepG2) and compare with in vivo LD50 data from rodent studies. Investigate metabolic pathways (microsomal stability assays) to identify toxic metabolites. Use PK/PD modeling to bridge gaps between model systems .

Q. What reaction conditions enhance the compound’s reactivity in derivatization (e.g., oxidation, alkylation)?

  • Methodological Answer : For oxidation, use mild agents like mCPBA to preserve the azetidine ring. Alkylation under basic conditions (K2CO3 in acetonitrile) improves electrophilic substitution. Monitor reaction progress via TLC and optimize pH (6–8) to avoid ring-opening side reactions .

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